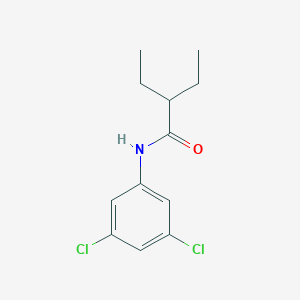

N-(3,5-dichlorophenyl)-2-ethylbutanamide

説明

N-(3,5-Dichlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 3,5-dichlorophenyl aromatic ring linked to a branched 2-ethylbutanamide group. This structural motif combines electron-withdrawing chlorine substituents with a moderately lipophilic acyl chain, which may influence its physicochemical properties and biological activity.

特性

分子式 |

C12H15Cl2NO |

|---|---|

分子量 |

260.16g/mol |

IUPAC名 |

N-(3,5-dichlorophenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-9(13)5-10(14)7-11/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChIキー |

IDQWNODADOOYIX-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |

正規SMILES |

CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Acyl Group Variations

The nature of the acyl chain significantly impacts bioactivity and solubility. For example:

- Crystal structures of such analogs show that meta-substitution with chlorine affects lattice constants and molecular packing .

- (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide (): The α,β-unsaturated cinnamoyl group confers potent antimicrobial activity (MIC = 27.38 µM against Mycobacterium tuberculosis) and photosynthetic electron transport (PET) inhibition (IC50 = 5.1 µM). The ethylbutanamide group, being saturated and less planar, may reduce conjugation and alter target binding .

Phenyl Ring Substituent Effects

- N-(3,5-Difluorophenyl)succinimide (): Replacing chlorine with fluorine in the succinimide analog eliminates nephrotoxicity in rats, highlighting the critical role of chlorine in renal toxicity. This suggests that N-(3,5-dichlorophenyl)-2-ethylbutanamide may also exhibit toxicity profiles distinct from fluorinated analogs .

- N-(3-Methylphenyl)acetamide (): Methyl substitution reduces electron-withdrawing effects, leading to weaker hydrogen bonding and lower antimicrobial potency compared to dichlorophenyl derivatives .

Structural and Crystallographic Differences

- Hydrogen Bonding : Dichlorophenyl acetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O interactions . The ethylbutanamide group may introduce steric hindrance, disrupting such networks and altering solubility.

Research Implications and Gaps

- Antimicrobial Potential: The 3,5-dichlorophenyl group is a proven pharmacophore in antimicrobial agents. Testing N-(3,5-dichlorophenyl)-2-ethylbutanamide against resistant bacterial strains (e.g., MRSA) could reveal efficacy improvements over cinnamamides .

- Toxicity Screening : Given the nephrotoxicity of NDPS, in vivo studies are critical to assess renal safety, especially with prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。